molecular formula C9H12N2O2 B1334301 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acrylic acid CAS No. 21937-88-2

3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acrylic acid

Cat. No. B1334301
CAS RN: 21937-88-2
M. Wt: 180.2 g/mol
InChI Key: CPODDZWDVLFYKN-UHFFFAOYSA-N
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Description

The compound "3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acrylic acid" is a derivative of acrylic acid, which is a well-known building block in polymer chemistry. Acrylic acid derivatives are of significant interest due to their potential applications in various fields, including medicinal chemistry and materials science. The pyrazole moiety, a five-membered heterocyclic compound with two adjacent nitrogen atoms, is often incorporated into molecules for its biological activity, making it a valuable component in drug design .

Synthesis Analysis

The synthesis of pyrazole-acrylic acid derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds has been achieved through Knoevenagel condensation under microwave activation, which is a method known for its efficiency in forming carbon-carbon double bonds . Additionally, the synthesis of similar compounds has been reported through reactions involving hydrazine hydrate and Raney nickel, which are commonly used in the reduction of nitriles and the formation of hydrazides . These methods highlight the versatility and reactivity of the pyrazole ring when combined with acrylic acid derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole-acrylic acid derivatives is characterized by the presence of the pyrazole ring and the acrylic acid moiety. The pyrazole ring provides a rigid and planar structure that can influence the overall molecular conformation and, consequently, the biological activity of the compound . The acrylic acid part of the molecule introduces a reactive double bond, which can be utilized for further chemical modifications or polymerization .

Chemical Reactions Analysis

Pyrazole-acrylic acid derivatives can undergo a variety of chemical reactions due to the presence of both reactive nitrogen atoms in the pyrazole ring and the double bond in the acrylic acid moiety. These compounds can react with electrophiles, nucleophiles, and can also participate in cycloaddition reactions. For example, the addition of ethyl acrylate to arylazo-pyrazolidinediones, a related class of compounds, leads to the formation of ethoxycarbonylethyl derivatives, which can be further transformed into acids and cyanoethyl derivatives . Such reactivity is indicative of the potential transformations that "3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acrylic acid" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole-acrylic acid derivatives are influenced by their molecular structure. The presence of the pyrazole ring can contribute to the compound's stability and rigidity, while the acrylic acid moiety can affect its solubility and reactivity. The intermolecular hydrogen bonding, as observed in related compounds, can also play a significant role in the crystal packing and stability of these molecules . The electronic properties, such as the energy gap between frontier molecular orbitals, are crucial for applications in nonlinear optics and could be relevant for "3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acrylic acid" as well .

properties

IUPAC Name

(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-8(4-5-9(12)13)7(2)11(3)10-6/h4-5H,1-3H3,(H,12,13)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPODDZWDVLFYKN-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C)C)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835374
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acrylic acid

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